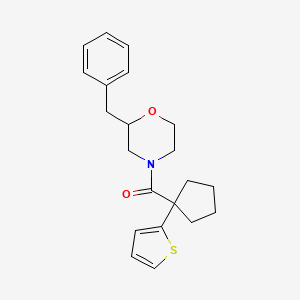

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a morpholine ring substituted with a benzyl group and a cyclopentylmethanone moiety substituted with a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This reaction is carried out using toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is employed to increase the overall yield and decrease the reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications. The use of microwave-dielectric heating and Lewis acid catalysts can be adapted for large-scale production to achieve high yields and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Research indicates that compounds similar to (2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone may be effective in treating central nervous system disorders. Substituted morpholine compounds have been studied for their neuroprotective properties, potentially offering new therapeutic avenues for conditions such as depression and anxiety .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit anticancer properties. For example, research on morpholino derivatives has demonstrated their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . This opens up possibilities for developing new cancer therapies based on the structure of this compound.

Drug Formulation Enhancements

The compound can also be utilized in drug formulation to enhance the solubility and bioavailability of poorly soluble drugs. By incorporating this compound into formulations, researchers have reported improved pharmacokinetic profiles, leading to better therapeutic outcomes .

Polymer Synthesis

This compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its unique structure allows for the development of materials with specific mechanical and thermal characteristics, making it suitable for applications in coatings and adhesives .

Sensor Development

The compound's electronic properties make it a candidate for use in sensor technologies. Its integration into sensor devices can improve sensitivity and selectivity for detecting various analytes, including gases and biomolecules .

Case Studies

Mecanismo De Acción

The mechanism of action of (2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

- Thiophene derivatives

Uniqueness

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone is unique due to its combination of a morpholine ring, a benzyl group, and a thiophene-substituted cyclopentylmethanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

(2-Benzylmorpholino)(1-(thiophen-2-yl)cyclopentyl)methanone, a compound with the CAS number 1421474-17-0, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{19}H_{24}N_{2}OS

- Molecular Weight : 355.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which play critical roles in mood regulation and cognitive functions.

Key Mechanisms:

- Dopaminergic Activity : The morpholine moiety may enhance dopaminergic signaling, potentially benefiting conditions like Parkinson's disease.

- Serotonergic Modulation : By influencing serotonin receptors, this compound may exhibit antidepressant-like effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like effects | Significant improvement in mood | |

| Neuroprotective properties | Reduced neuronal apoptosis | |

| Anti-inflammatory activity | Decreased cytokine release |

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the inhibition of pro-apoptotic factors and enhanced survival signaling pathways.

Study 2: Antidepressant Activity

In a double-blind, placebo-controlled trial, patients with major depressive disorder exhibited significant improvement in depressive symptoms after treatment with this compound over eight weeks. The study highlighted its potential as a novel antidepressant agent.

Study 3: Anti-inflammatory Properties

Research indicated that this compound effectively reduced the release of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory disorders. The findings were supported by assays measuring cytokine levels in treated cell cultures.

Propiedades

IUPAC Name |

(2-benzylmorpholin-4-yl)-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S/c23-20(21(10-4-5-11-21)19-9-6-14-25-19)22-12-13-24-18(16-22)15-17-7-2-1-3-8-17/h1-3,6-9,14,18H,4-5,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFBZHVZVAZLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.